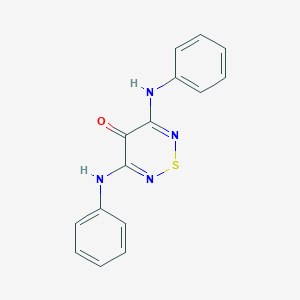

3,5-dianilino-4H-1,2,6-thiadiazin-4-one

Description

Propriétés

IUPAC Name |

3,5-dianilino-1,2,6-thiadiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-13-14(16-11-7-3-1-4-8-11)18-21-19-15(13)17-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJPXNQUSUATHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NSN=C(C2=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one typically involves the reaction of appropriate aniline derivatives with thiadiazine precursors. One common method involves the condensation of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 3,5-dianilino-4H-1,2,6-thiadiazin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dianilino-4H-1,2,6-thiadiazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Substitution: The anilino groups can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as ethanol or methanol.

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Kinase Inhibitor Development

Recent studies have established that derivatives of 4H-1,2,6-thiadiazin-4-one can serve as effective chemotypes for designing ATP-competitive kinase inhibitors. The compound 3,5-dianilino-4H-1,2,6-thiadiazin-4-one has been synthesized and evaluated for its inhibitory activity against various kinases involved in cancer progression.

In a notable study, a series of substituted thiadiazinones were designed to target the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). The co-crystal structure revealed that these compounds could effectively displace water molecules in the active site of the enzyme, leading to micromolar activity against human kinases with reduced promiscuity compared to other scaffolds like 2,4-dianilinopyrimidine .

1.2 Anti-Cancer Properties

The anti-cancer potential of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one has been investigated across various cancer cell lines. A focused series of substituted thiadiazinones was synthesized and tested against bladder, prostate, pancreatic, breast, chordoma, and lung cancer cell lines. The results indicated several compounds with low micromolar IC50 values, particularly highlighting their effectiveness against bladder and prostate cancers .

Stability and Reactivity Studies

2.1 Stability in Biological Systems

The stability of 3,5-dianilino derivatives in biological systems is critical for their therapeutic application. Studies have shown that these compounds remain stable under neutral to slightly basic conditions and are resistant to nucleophilic attack by amines or thiols. This stability is essential for ensuring that the compounds maintain their activity in physiological environments .

2.2 Reactivity and Transformation

Research has explored the reactivity of 3,5-dichloro-4H-1,2,6-thiadiazine as a precursor for synthesizing various thiadiazine derivatives through palladium-catalyzed coupling reactions. These transformations have yielded numerous substituted systems that expand the library of potential therapeutic agents derived from this scaffold .

Table 1: Summary of Anti-Cancer Activity of Thiadiazinone Derivatives

| Compound ID | Cancer Type | IC50 (µM) | Remarks |

|---|---|---|---|

| 14 | Bladder Cancer | 15 | Limited inhibition across other lines |

| 15 | Bladder Cancer | 1.6 | Significant potency improvement |

| 16 | Breast Cancer | 13 | No toxicity on normal cells |

| 17 | Prostate Cancer | >100 | Weak inhibition |

This table summarizes key findings from studies on the anti-cancer activity of various derivatives of the compound.

Case Study: Development of Selective Kinase Inhibitors

A recent case study focused on synthesizing a series of thiadiazinone derivatives targeting CaMKK2 revealed that modifications at specific positions significantly influenced their inhibitory efficacy. For instance:

- Modification A : Introduction of a methoxy group at position 3 led to a tenfold increase in potency against bladder cancer cells.

- Modification B : Substituting a methyl group at position 4 resulted in improved selectivity with minimal toxicity observed in non-cancerous cell lines.

These findings illustrate the potential for rational drug design using structural modifications to enhance efficacy and selectivity .

Mécanisme D'action

The mechanism of action of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one involves its interaction with specific molecular targets. For example, as an inhibitor of CaMKK2, the compound binds to the active site of the enzyme, preventing its interaction with calcium/calmodulin and subsequent activation of downstream signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation.

Comparaison Avec Des Composés Similaires

Key Observations :

- Dianilino derivatives are synthesized via cross-coupling reactions, offering high modularity for aryl group incorporation .

- Chloro-substituted analogues (e.g., morpholine, piperazine) are prepared via nucleophilic substitution, often requiring stoichiometric adjustments to avoid degradation .

- Aminophenol derivatives exhibit high yields (>85%) but may display reduced stability in polar solvents compared to the dianilino compound .

Stability and Reactivity

- 3,5-Dianilino-4H-1,2,6-thiadiazin-4-one: Stable under physiological conditions (pH 4–10), resistant to oxidation/reduction, and inert toward nucleophiles like glutathione .

- Chloro-morpholine derivatives : Degradation observed during purification unless excess morpholine (2 equiv.) is used, indicating lower robustness .

- Thiol-substituted analogues : Susceptible to methoxide-mediated displacement, highlighting their electrophilic reactivity at the C-3 position .

Key Observations :

- The dianilino compound’s planar structure facilitates ATP-binding pocket interactions in CaMKK2, a feature less pronounced in bulkier morpholine/piperazine derivatives .

- Piperazine-pyrrolopyridine hybrids exhibit enhanced potency but reduced kinase selectivity compared to the dianilino parent .

Electronic and Spectroscopic Properties

- 3,5-Dianilino-4H-1,2,6-thiadiazin-4-one: Exhibits strong absorption in the UV-vis range (λmax ~320–420 nm), attributed to extended π-conjugation from aryl substituents .

- Chloro-morpholine derivatives : Show hypsochromic shifts (λmax ~260–320 nm) due to electron-donating morpholine groups .

Q & A

Q. Basic

- UV/Vis and Resonance Raman (RR) Spectroscopy : To assess electronic transitions and conjugation effects, particularly for applications in photovoltaics .

- NMR Spectroscopy : ¹H and ¹³C NMR (including DEPT-135) to confirm substitution patterns and monitor stereochemistry in derivatives. Quaternary carbons are identified via HMBC .

- MALDI-TOF Mass Spectrometry : For accurate molecular weight determination and purity analysis .

How can researchers design experiments to study the reactivity of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one with diverse nucleophiles?

Q. Advanced

- Stepwise Substitution : Test mono- vs. di-substitution by varying nucleophile equivalents. For example, using 1 equiv of a bulky nucleophile (e.g., 3-methylpiperazine) selectively replaces one chloride, while excess nucleophile may displace both .

- Solvent Screening : Compare reactivity in THF (moderate polarity) vs. DMF (high polarity) to optimize reaction rates.

- Mechanistic Probes : Employ Hammett plots or kinetic studies to assess electronic effects of substituents on the aniline ring .

What methodological approaches are used to evaluate electronic properties for photovoltaic applications?

Q. Advanced

- Resonance Raman and Photoluminescence (PL) Spectroscopy : Quantify charge-transfer transitions and exciton lifetimes. For example, dicyanomethylene derivatives exhibit redshifted absorption (λmax ~500 nm) suitable for organic solar cells .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) to predict band alignment with acceptor materials like PCBM .

- Thin-Film Characterization : Use AFM or XRD to correlate morphology with device efficiency .

How does stereochemistry influence the biological activity of thiadiazine derivatives?

Q. Advanced

- Chiral Center Introduction : React the dichloro precursor with enantiopure amines (e.g., (R)- or (S)-1,3-dimethylpiperazine) to generate stereoisomers. Monitor enantiomeric excess via chiral HPLC .

- Kinase Inhibition Assays : Test selectivity profiles (e.g., PAK4 vs. PAK1) to determine if the 3-methyl group on piperazine enhances steric hindrance in ATP-binding pockets .

- Metabolic Stability Studies : Compare half-lives of enantiomers in microsomal assays to guide lead optimization .

How can researchers resolve contradictions in reported synthetic yields for derivatives?

Q. Advanced

- Variable Screening : Systematically test parameters like solvent (THF vs. DCE), temperature (20°C vs. reflux), and catalyst (e.g., KI for SNAr reactions). For example, THF at 20°C gave 71% yield for a benzothiazole derivative, while reflux reduced yields due to side reactions .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidation or dimerization) that may arise from excess reagents .

- Cross-Validation : Reproduce literature procedures with strict adherence to stoichiometry and drying protocols (e.g., anhydrous THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.